molecular formula C11H11N3O2 B1526036 Quinoxaline-6-carboxylic acid methoxy-methyl-amide CAS No. 875558-38-6

Quinoxaline-6-carboxylic acid methoxy-methyl-amide

Cat. No.: B1526036
CAS No.: 875558-38-6
M. Wt: 217.22 g/mol
InChI Key: GEHSHYYNLMLVME-UHFFFAOYSA-N
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Description

Quinoxaline-6-carboxylic acid methoxy-methyl-amide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a quinoxaline ring substituted with methoxy and methyl groups at the nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Quinoxaline-6-carboxylic acid methoxy-methyl-amide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression patterns, resulting in changes in cellular behavior and function. These cellular effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s ability to inhibit enzyme activity can result in changes in metabolic pathways and gene expression, further influencing cellular processes. Understanding these molecular mechanisms is essential for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular behavior, highlighting the importance of temporal analysis in understanding its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Studying these metabolic pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to understand its transport mechanisms. Additionally, the compound’s ability to cross cellular membranes and reach target sites is critical for its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide typically involves the reaction of quinoxaline-6-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline-6-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of quinoxaline-6-carboxamide.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Quinoxaline-6-carboxylic acid methoxy-methyl-amide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antifungal, antibacterial, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reference substance for drug impurities and reagents.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-6-carboxamide: Lacks the methoxy and methyl substitutions, resulting in different chemical properties and biological activities.

    N-methylquinoxaline-6-carboxamide: Contains only the methyl substitution, which affects its reactivity and applications.

    N-methoxyquinoxaline-6-carboxamide: Contains only the methoxy substitution, leading to variations in its chemical behavior.

Uniqueness

Quinoxaline-6-carboxylic acid methoxy-methyl-amide is unique due to the presence of both methoxy and methyl groups, which enhance its stability and bioactivity

Properties

IUPAC Name

N-methoxy-N-methylquinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHSHYYNLMLVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of quinoxaline-6-carboxylic acid (5.1 g, 29.3 mmol, 1.0 eq) in DMF (100 mL) were added HATU (13.3 g, 35 mmol 1.2 eq), DIEA (20 mL, 117.2 mmol, 4.0 eq) and O,N-dimethyl-hydroxylamine hydrochloride salt (3.38 g, 35 mmol, 1.2 eq). The mixture was stirred at rt overnight, then the solvent was evaporated. The resulting residue was purified by flash column chromatography (PE/EA=2/1, v/v) to afford N-methoxy-N-methylquinoxaline-6-carboxamide as yellow solid (5.1 g, 80%).
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5.1 g
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13.3 g
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20 mL
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O,N-dimethyl-hydroxylamine hydrochloride salt
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3.38 g
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of intermediate from step B (484 mg, 2.51 mmol) in 17 mL anhydrous methylene chloride cooled to 0° C. was added N,O-dimethylhydroxylamine hydrochloride (368 mg, 3.77 mmol) followed by pyridine (0.61 mL, 7.54 mmol). The reaction was warmed to room temperature and stirred overnight after which it was quenched with water. The aqueous layer was extracted with methylene chloride (2×) and the combined organic layers were dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting oil was purified by flash column chromatography using 40% EtOAc/Hexanes to give the product as a colorless oil. 1H NMR (CDCl3, 500 MHz): 3.45 (d, J=2.5 Hz, 3H), 3.59 (d, J=2.5 Hz, 3H), 8.05 (m, 1H), 8.15 (dd, J=8.7, 3.2 Hz, 1H), 8.46 (d, J=1.8 Hz, 1H), 8.91 (d, J=2.5, 2H). LC-MS: 1.11 min. (M+H)=111.
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484 mg
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17 mL
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N,O-dimethylhydroxylamine hydrochloride
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368 mg
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0.61 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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